molecular formula C9H9F3N2O B2400340 2-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 869629-11-8

2-amino-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2400340
CAS No.: 869629-11-8
M. Wt: 218.179
InChI Key: JSMHDOKRNGWLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H9F3N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a trifluoroethyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Result of Action

As a biochemical used in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2,2,2-trifluoroethylamine. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzamides with different functional groups .

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • 2-amino-N-(2,2,2-trifluoroethyl)propionamide
  • 2-amino-N-(2,2,2-trifluoroethyl)butyramide

Uniqueness

2-amino-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical properties compared to its acetamide, propionamide, and butyramide counterparts. The benzamide structure allows for more extensive conjugation and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHDOKRNGWLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol), 15 mL water, and triethylamine (4.69 mL, 0.033 mol). (2,2,2-trifluoroethyl)amine hydrochloride (4.98 g, 0.036 mol) was added slowly to the reaction mixture. After 16 h, the reaction mixture was concentrated to dryness. The crude product was purified silica gel column (EtOAc/Hexanes) to afford the title compound as a white solid (3.42 g, 51%): Mass (M+H)+=120, 219.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.69 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.